molecular formula C11H14O4S B8375210 5-(3-[1,3-Dioxolan-2-yl]propyl)-2-thiophene Carboxylic Acid

5-(3-[1,3-Dioxolan-2-yl]propyl)-2-thiophene Carboxylic Acid

Cat. No. B8375210
M. Wt: 242.29 g/mol
InChI Key: SBNCQQQSIPXLRF-UHFFFAOYSA-N
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Patent
US06426417B1

Procedure details

To a solution of 64.8 g (640 mmol, 83.9 mL) of diisopropyl amine in 400 mL of tetrahydrofuran which had been cooled to −15° C. was added 400 mL (640 mmol) of 1.6M n-butyllithium in hexane dropwise over 25 minutes, maintaining the reaction temperature below −5° C. After a 15 minute stir time, a solution of 5-methyl-2-thiophenecarboxylic acid (41.4 g, 291 mmol) in 150 mL of tetrahydrofuran was added dropwise over 30 minutes, once again keeping the temperature below −5° C. The resultant dark green dianion solution was stirred at −15° C. to −10° C. for 90 minutes. To this solution was added 2-(2-bromoethyl)-1,3-dioxolane (57.9 g, 320 mmol) dropwise over 15 minutes and the magenta-colored mixture was stirred for 3 hours at −10° C. to −5° C. HPLC analysis (30% acetonitrile/70% 1% aqueous acetic acid solution, 2 mL/min, 30 cm C-18 column, λ=280 nm) at this time showed 9.0% 5-methyl-2-thiophenecarboxylic acid and 88.5% title compound. The reaction was quenched with 600 mL of water and acidified to pH 3 with 6N aqueous hydrochloric acid. The yellow mixture was extracted three times with 500 mL of t-butylmethyl ether and the combined organic extracts were dried over magnesium sulfate, filtered, and concentrated. The crude product was triturated with 300 mL of heptane and the solid was filtered, washed with heptane, and pulled dry on the filter to provide 58.21 g (82.5%) of the title compound which contained less than 3% starting material by 1H NMR. 1H NMR (300 MHz, CDCl3) δ 1.81 (m, 4H), 2.91 (t, J=7.4 Hz, 2H), 3.92 (m, 4H), 4.90 (t, J=4.4 Hz, 1H), 6.84 (d, J=3.7 Hz, 1H), 7.72 (d, J=3.7 Hz, 1H).
Quantity
83.9 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
41.4 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
57.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
88.5%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][C:14]1[S:18][C:17]([C:19]([OH:21])=[O:20])=[CH:16][CH:15]=1.Br[CH2:23][CH2:24][CH:25]1[O:29][CH2:28][CH2:27][O:26]1>O1CCCC1.CCCCCC.C(#N)C>[O:26]1[CH2:27][CH2:28][O:29][CH:25]1[CH2:24][CH2:23][CH2:13][C:14]1[S:18][C:17]([C:19]([OH:21])=[O:20])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
83.9 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
41.4 g
Type
reactant
Smiles
CC1=CC=C(S1)C(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
57.9 g
Type
reactant
Smiles
BrCCC1OCCO1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(S1)C(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
After a 15 minute stir time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below −5° C
CUSTOM
Type
CUSTOM
Details
the temperature below −5° C
STIRRING
Type
STIRRING
Details
The resultant dark green dianion solution was stirred at −15° C. to −10° C. for 90 minutes
Duration
90 min
STIRRING
Type
STIRRING
Details
the magenta-colored mixture was stirred for 3 hours at −10° C. to −5° C
Duration
3 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O1C(OCC1)CCCC1=CC=C(S1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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